molecular formula C11H11N3OS B2957538 N,N-dimethyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide CAS No. 477857-71-9

N,N-dimethyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2957538
CAS RN: 477857-71-9
M. Wt: 233.29
InChI Key: GCBZZUUQWDUVQZ-UHFFFAOYSA-N
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Description

“N,N-dimethyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide” is a chemical compound with the linear formula C11H11N3OS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The thiadiazole nucleus, which is part of this compound, is significant in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole molecules has been achieved through the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . An efficient, eco-friendly, and green synthesis method has been used to create a series of novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives .


Molecular Structure Analysis

The molecular structures of the synthesized compounds were verified using spectroscopic methods . The thiadiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .

Scientific Research Applications

Antibacterial Activity

1,3,4-Thiadiazole derivatives, including “N,N-dimethyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide”, have been studied for their antibacterial activity . These compounds have shown inhibitory effects on various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus, and Gram-positive bacteria such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, and alpha Streptococcus haemolyticus .

DNA Binding

The interaction of 1,3,4-thiadiazole molecules with calf thymus-DNA (CT-DNA) has been investigated using UV-vis spectroscopic methods . This suggests potential applications in understanding DNA-protein interactions and the development of new therapeutic agents.

Antimicrobial Agents

New 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents . The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans .

Anti-Inflammatory Effect

Some 1,3,4-thiadiazole derivatives have shown significant anti-inflammatory effects . They have demonstrated inhibition in paw edema, a common model for inflammation in scientific research .

Pharmacological Properties

1,3,4-Thiadiazole derivatives exhibit a broad spectrum of pharmacological properties . These include antimicrobial, anti-tuberculosis, anti-inflammatory, carbonic anhydrase inhibitor, anticonvulsants, antihypertensive, antioxidant, anticancer, and antifungal properties .

Chemical Reactivity

Hydrazonoyl halides, which are used in the synthesis of 1,3,4-thiadiazole derivatives, have wide chemical reactivities . They are used in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .

properties

IUPAC Name

N,N-dimethyl-4-phenylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-14(2)11(15)10-9(12-13-16-10)8-6-4-3-5-7-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBZZUUQWDUVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(N=NS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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